

IWP-051: A Technical Guide on In Vitro and In Vivo Effects

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Compound of Interest

Compound Name: IWP-051

Cat. No.: B15569292

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Introduction

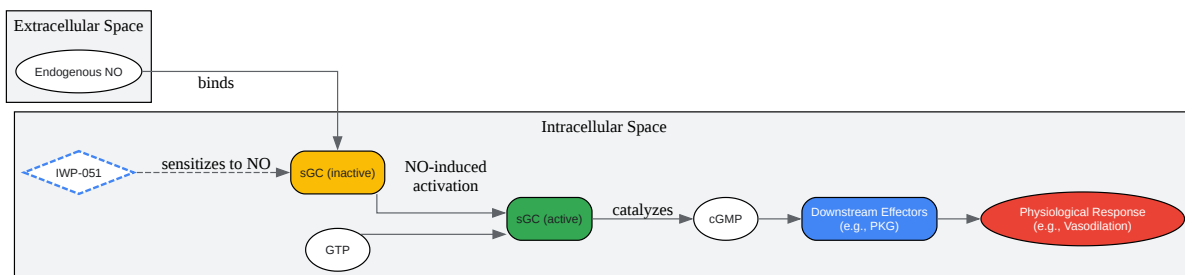
IWP-051 is a novel, orally bioavailable stimulator of soluble guanylate cyclase (sGC), an enzyme that plays a critical role in cardiovascular homeostasis.[1] Unlike many compounds in the "IWP" series that are known to inhibit the Wnt signaling pathway, **IWP-051** acts through a distinct mechanism of action, making it a subject of interest for therapeutic development in cardiovascular diseases and other conditions associated with impaired nitric oxide (NO)-sGC signaling. This technical guide provides an in-depth overview of the reported in vitro and in vivo effects of **IWP-051**, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathway.

Core Mechanism of Action: sGC Stimulation

Soluble guanylate cyclase is a key enzyme in the nitric oxide signaling pathway. In its basal state, sGC has low catalytic activity. Upon binding of nitric oxide (NO) to its heme group, sGC undergoes a conformational change that significantly increases its production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating downstream pathways that lead to physiological responses such as vasodilation.

IWP-051 is a heme-dependent sGC stimulator. This means it enhances the effect of endogenous NO on sGC activity, leading to a more robust production of cGMP. This

mechanism is distinct from sGC activators, which can stimulate the enzyme even in the absence of a functional heme group.



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Figure 1: Mechanism of **IWP-051**-mediated sGC stimulation.

Quantitative Data Summary

The following tables summarize the key quantitative data for **IWP-051** from in vitro and in vivo studies.

Table 1: In Vitro Activity of IWP-051

Parameter	Value	Cell Line/Assay Condition
sGC Stimulation (EC50)	Data not publicly available	Purified sGC enzyme assay
Permeability (Papp A-B)	>20 x 10 ⁻⁶ cm/s	Caco-2 cells
Efflux Ratio	<2	Caco-2 cells
Protein Binding	>99%	Not specified

Table 2: In Vivo Pharmacokinetics of IWP-051 in Rats

Route of Administration	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/mL)	Bioavailability (%)
Intravenous	1	-	-	1,200	-
Oral	3	2	450	3,600	100

Experimental Protocols

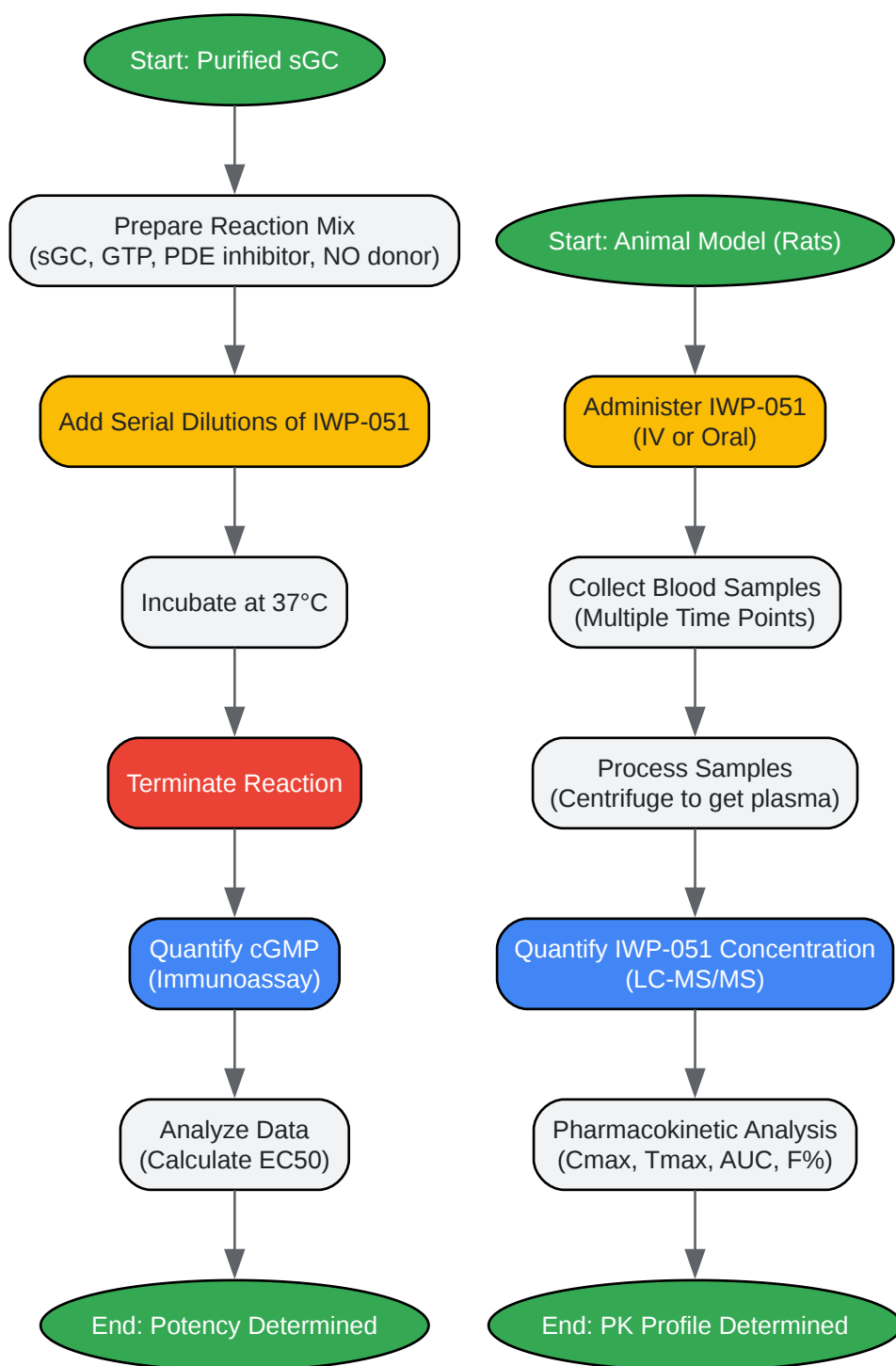
Detailed methodologies for the key experiments are outlined below.

In Vitro sGC Stimulation Assay

Objective: To determine the potency of **IWP-051** in stimulating purified soluble guanylate cyclase.

Protocol:

- Purified bovine lung sGC is used.
- The assay is performed in the presence of a phosphodiesterase inhibitor to prevent cGMP degradation.
- **IWP-051** is serially diluted and added to the reaction mixture containing sGC, GTP, and a sub-maximal concentration of an NO donor (e.g., DEA/NO).
- The reaction is incubated at 37°C for a defined period.
- The reaction is terminated, and the amount of cGMP produced is quantified using a commercially available cGMP immunoassay kit.
- EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.



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References

- 1. Discovery of IWP-051, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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